molecular formula C12H12ClOP B14317350 Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide CAS No. 109891-12-5

Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide

Cat. No.: B14317350
CAS No.: 109891-12-5
M. Wt: 238.65 g/mol
InChI Key: YEVJITYGOMMALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1,2-dihydro-3-methyl-1-phenylphosphorin with an oxidizing agent to introduce the oxide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: It can be reduced to remove the oxide group, reverting to its parent phosphorin compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

    Oxidation: Higher oxidation state phosphorin derivatives.

    Reduction: Parent phosphorin compound.

    Substitution: Substituted phosphorin derivatives with various functional groups.

Scientific Research Applications

Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the oxide group and the chlorine atom can influence its binding affinity and reactivity with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-: The parent compound without the oxide group.

    Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-sulfide: A similar compound with a sulfide group instead of an oxide group.

Uniqueness

Phosphorin, 4-chloro-1,2-dihydro-3-methyl-1-phenyl-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where the oxide functionality is required.

Properties

CAS No.

109891-12-5

Molecular Formula

C12H12ClOP

Molecular Weight

238.65 g/mol

IUPAC Name

4-chloro-3-methyl-1-phenyl-2H-1λ5-phosphinine 1-oxide

InChI

InChI=1S/C12H12ClOP/c1-10-9-15(14,8-7-12(10)13)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

YEVJITYGOMMALI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CP(=O)(C1)C2=CC=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.